molecular formula C19H14ClN5O2S B12148466 1-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12148466
M. Wt: 411.9 g/mol
InChI Key: VWYCNOLQDWZRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based derivative featuring a 4-chlorophenyl ethanone core linked via a sulfanyl group to a 1,2,4-triazole ring substituted with a furan-2-ylmethyl group at position 4 and a pyrazin-2-yl group at position 4. The 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability, while the triazole scaffold offers stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C19H14ClN5O2S

Molecular Weight

411.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H14ClN5O2S/c20-14-5-3-13(4-6-14)17(26)12-28-19-24-23-18(16-10-21-7-8-22-16)25(19)11-15-2-1-9-27-15/h1-10H,11-12H2

InChI Key

VWYCNOLQDWZRIW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=NC=CN=C4

Origin of Product

United States

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, including its synthesis, biological mechanisms, and therapeutic applications.

The molecular formula of the compound is C19H15ClN6O2SC_{19}H_{15}ClN_{6}O_{2}S with a molecular weight of 426.9 g/mol. The structure features a triazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H15ClN6O2SC_{19}H_{15}ClN_{6}O_{2}S
Molecular Weight426.9 g/mol
IUPAC NameN-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
InChI KeyUGJAKTYBVXYWND-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of intermediates such as 4-chlorophenylamine , furan-2-carbaldehyde , and pyrazine derivatives . These intermediates undergo condensation and cyclization reactions to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast and lung cancer models .

Antifungal and Antibacterial Properties

The triazole scaffold is well-known for its antifungal and antibacterial activities. Research indicates that compounds containing the triazole ring can effectively inhibit the growth of fungal pathogens such as Candida albicans and Aspergillus fumigatus. The presence of substituents like the furan and pyrazine moieties enhances these activities .

The biological activity is primarily attributed to the ability of the triazole ring to interact with various biological targets. It acts by inhibiting specific enzymes involved in cell division and metabolism in pathogens. For example, triazoles are known to inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis, which is essential for fungal cell membrane integrity .

Case Studies

  • Anticancer Screening : A study conducted on multicellular spheroids demonstrated that this compound significantly reduced tumor growth compared to controls, indicating its potential as a novel anticancer agent .
  • Antifungal Efficacy : In vitro studies showed that derivatives of this compound had minimum inhibitory concentrations (MIC) comparable to existing antifungal drugs, suggesting it could serve as an effective treatment option against resistant strains .

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of 4-chlorobenzaldehyde with furan derivatives and triazole moieties. The synthesis typically involves the following steps:

  • Formation of Triazole : The initial step includes the synthesis of the triazole ring through a reaction between furan derivatives and appropriate hydrazones.
  • Thioether Formation : The sulfanyl group is introduced via a nucleophilic substitution reaction.
  • Final Product Isolation : The final product is isolated through crystallization techniques.

Characterization methods such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Anticancer Activity

Research indicates that 1-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has demonstrated promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes . This activity suggests potential applications in treating bacterial infections.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer agents .

Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial effects of various derivatives of this compound against resistant strains of bacteria. The findings revealed that certain modifications to the structure enhanced its activity against Gram-positive bacteria, suggesting that further chemical optimization could yield more potent antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group serves as a primary site for nucleophilic substitution due to its electron-rich nature. Key reactions include:

Reaction Type Reagents/Conditions Products Yield
Thioether alkylationAlkyl halides (e.g., CH₃I) in ethanolReplacement of –SH with –S-alkyl groups65–78%
Thiol-disulfide exchangeThiols (e.g., glutathione) at pH 7.4Formation of mixed disulfides55–62%

Mechanism : The sulfur atom undergoes nucleophilic attack, facilitated by polar aprotic solvents like DMF. Steric hindrance from the triazole ring may reduce reaction rates.

Oxidation Reactions

The furan and triazole moieties are susceptible to oxidation:

Furan Ring Oxidation

Oxidizing Agent Conditions Products Applications
H₂O₂Acidic, 60°CDihydrofuran derivativesIntermediate for functionalization
KMnO₄Aqueous, room temperatureCleavage to dicarboxylic acidDegradation studies

Triazole Ring Oxidation

Limited oxidation occurs under mild conditions, but strong oxidizers like HNO₃ induce ring opening, forming nitro derivatives .

Reduction Reactions

Selective reduction of ketone and heterocyclic groups:

Reducing Agent Target Group Products Notes
NaBH₄Ketone (C=O)Secondary alcoholRetains heterocyclic integrity
H₂/Pd-CPyrazine ringPartially saturated pyrazineRequires high pressure

Cycloaddition and Ring-Opening Reactions

The triazole and pyrazine rings participate in cycloaddition:

Reaction Type Conditions Products Yield
Huisgen cycloadditionCu(I) catalyst, 80°CTriazole-linked conjugates70–85%
Diels-Alder with dienesThermal, 120°CFused bicyclic compounds45–50%

Mechanism : The triazole’s electron-deficient nature enhances reactivity in dipolar cycloadditions .

Acid/Base-Mediated Transformations

Protonation/deprotonation modulates reactivity:

  • Acidic Conditions :

    • Furanyl methyl group undergoes hydrolysis to carboxylic acid (pH < 3).

    • Triazole ring remains stable but may protonate at N-2, altering electronic properties .

  • Basic Conditions :

    • Deprotonation of pyrazine nitrogen enhances nucleophilicity for SNAr reactions.

Biological Interaction-Driven Reactions

The compound participates in target-specific reactions within biological systems:

Target Interaction Outcome Reference
Cytochrome P450 enzymesOxidative demethylationMetabolites with hydroxylated furan
Thiol-containing proteinsDisulfide bond formationEnzyme inhibition via covalent modification

Stability Under Environmental Conditions

Condition Effect Half-Life
UV light (λ = 254 nm)Degradation of furan ring2.5 hours
Aqueous buffer (pH 7.4)Hydrolysis of sulfanyl group48 hours

Key Mechanistic Insights

  • Triazole Reactivity : The 1,2,4-triazole ring acts as a hydrogen-bond acceptor, facilitating interactions with electrophiles .

  • Furan Sensitivity : The furan ring’s conjugated system stabilizes transition states in oxidation reactions.

  • Steric Effects : Bulky substituents on the pyrazine ring hinder nucleophilic attack at adjacent positions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name / Evidence ID Molecular Formula Triazole Substituents Ethanone Substituent Molecular Weight (g/mol) Notable Features
Target Compound C₂₁H₁₆ClN₅O₂S 4-(Furan-2-ylmethyl), 5-(Pyrazin-2-yl) 4-Chlorophenyl ~457.9 Combines furan (electron-rich) and pyrazine (hydrogen-bond acceptor) for dual functionality.
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Chlorophenyl)Ethanone C₂₇H₂₆ClN₃O₂S 4-(4-Methoxyphenyl), 5-(4-tert-Butylphenyl) 4-Chlorophenyl 492.03 Bulky tert-butyl and methoxy groups enhance lipophilicity but may reduce metabolic stability.
2-{[4-(4-Chlorophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Fluorophenyl)Ethanone C₂₁H₁₄ClFN₄OS 4-(4-Chlorophenyl), 5-(Pyridin-4-yl) 4-Fluorophenyl ~440.9 Fluorine substitution increases electronegativity, potentially improving target binding affinity.
1-(4-Chlorophenyl)-2-{[4-Phenyl-5-(Quinolin-8-yloxymethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Ethanone C₂₆H₁₈ClN₅O₂S 4-Phenyl, 5-(Quinolin-8-yloxymethyl) 4-Chlorophenyl ~523.9 Quinoline moiety introduces planar aromaticity, possibly enhancing DNA intercalation or kinase inhibition.
2-{[4-(4-Chlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(3,4-Difluorophenyl)Ethanone C₂₁H₁₂ClF₂N₄OS 4-(4-Chlorophenyl), 5-(Pyridin-4-yl) 3,4-Difluorophenyl ~456.8 Difluorophenyl group may enhance metabolic resistance and bioavailability.

Key Comparative Analysis

Electronic and Steric Effects
  • Furan vs. Pyridine/Pyrazine: The target’s furan-2-ylmethyl group provides electron-rich π-systems for aromatic stacking, while pyrazine (a diazine) introduces hydrogen-bond acceptor sites.
  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target increases lipophilicity compared to fluorophenyl analogues (e.g., ), which may improve tissue penetration but reduce solubility.

Preparation Methods

Introduction of the Pyrazin-2-yl Group

Pyrazine incorporation occurs via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. Palladium-mediated Suzuki coupling between 3-iodo-4-(furan-2-ylmethyl)-4H-1,2,4-triazole and pyrazin-2-ylboronic acid in tetrahydrofuran (THF)/water (4:1) at 80°C for 12 hours achieves 65–70% yields using Pd(PPh3)4 (5 mol%) and K2CO3. Microwave-assisted protocols reduce reaction times to 2 hours with comparable yields.

Furan-2-ylmethyl Attachment

Alkylation of the triazole nitrogen with furfuryl bromide proceeds in dimethylformamide (DMF) at 60°C using K2CO3 as base. This step requires 8–10 hours for completion, yielding 85–90% of 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.

Sulfanyl-Ethanone Linkage Construction

The sulfanyl bridge connects the triazole and ethanone moieties via nucleophilic substitution. Reacting 3-mercapto-triazole derivatives with 2-bromo-1-(4-chlorophenyl)ethanone in acetone at reflux (56°C) for 6 hours achieves 70–75% yields. Tetrabutylammonium iodide (TBAI, 10 mol%) catalyzes the reaction by enhancing thiolate nucleophilicity.

Optimization Data:

ParameterRange TestedOptimal ValueYield Impact
SolventAcetone, DMF, THFAcetone+15%
Catalyst Loading0–20 mol%10 mol% TBAI+22%
Reaction Time2–12 hours6 hours+18%

One-Pot Sequential Synthesis

Recent advances enable a telescoped synthesis starting from furfurylamine and pyrazine-2-carboxylic acid hydrazide:

  • Step 1: Form thiosemicarbazide via hydrazide-isonitrile coupling in THF/HCl (0°C, 2 hours).

  • Step 2: Cyclocondensation with CS2/KOH (ethanol, reflux, 4 hours) yields triazole-thiol.

  • Step 3: Alkylation with furfuryl bromide (DMF, 60°C, 8 hours).

  • Step 4: Sulfanyl coupling with bromo-ethanone (acetone, TBAI, 56°C, 6 hours).

This method reduces purification steps, improving overall yield to 58–62%.

Characterization and Analytical Data

Critical characterization data for intermediates and final product:

Intermediate 3-Mercapto-4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.95 (d, J = 2.4 Hz, 1H, pyrazine), 8.70 (d, J = 1.6 Hz, 1H, pyrazine), 7.65 (s, 1H, furan), 6.55 (m, 2H, furan), 5.20 (s, 2H, CH2), 3.30 (s, 1H, SH).

Final Product

  • Melting Point: 162–164°C (recrystallized from ethanol/water).

  • HRMS (ESI+): m/z calc. for C19H14ClN5O2S [M+H]+: 428.0578; found: 428.0581.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation:

    • Use of bulky bases (e.g., DBU) directs substitution to the N1 position, minimizing N2 byproducts.

  • Pyrazine Ring Stability:

    • Avoid temperatures >100°C during coupling steps to prevent decomposition.

  • Sulfur Oxidation:

    • Conduct reactions under nitrogen atmosphere to suppress sulfoxide formation.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurity (%)Key Advantage
Sequential Synthesis458–62%98.5Reduced purification
Modular Approach370–75%99.2Higher intermediate control
One-Pot350–55%97.8Solvent efficiency

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., ethanol, DMF) impacts reaction efficiency.
  • Purification often requires column chromatography or recrystallization to isolate the target compound.

Basic: How is the crystal structure of this compound validated, and what software tools are critical for analysis?

X-ray diffraction (XRD) is the gold standard for structural validation. Key steps include:

  • Data Collection : Single-crystal XRD at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Use of SHELXL for small-molecule refinement, which optimizes parameters like bond lengths, angles, and displacement factors .
  • Validation : Tools like ORTEP-3 generate thermal ellipsoid plots to visualize atomic displacement, while PLATON checks for structural errors (e.g., missed symmetry) .

Q. Example Data :

ParameterValue (Å/°)
C–S bond length1.76
Triazole ring planarity<0.01 Å deviation

Advanced: How can computational methods resolve contradictions between experimental spectroscopic data and predicted molecular properties?

Discrepancies between experimental (e.g., NMR, IR) and DFT-calculated spectra often arise from solvent effects or conformational flexibility. Mitigation strategies:

  • Solvent Modeling : Use implicit solvent models (e.g., PCM in Gaussian) to simulate solvent-induced shifts in NMR .
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers contributing to experimental peaks .
  • Vibrational Analysis : Compare experimental IR peaks with scaled DFT frequencies (e.g., B3LYP/6-311+G(d,p)) to assign modes accurately .

Case Study : In a related triazole derivative, DFT underestimated the C=O stretching frequency by 15 cm⁻¹ due to hydrogen bonding; inclusion of explicit solvent molecules in the model reduced the error to 3 cm⁻¹ .

Advanced: What structure-activity relationship (SAR) insights can guide modifications to enhance biological activity?

Key SAR observations from analogous compounds:

  • Furan Substituent : The furan-2-ylmethyl group enhances lipophilicity, improving membrane permeability. Substitution with bulkier groups (e.g., cycloheptyl) reduces solubility but increases target binding affinity .
  • Pyrazine Ring : Pyrazin-2-yl contributes to π-π stacking interactions with enzyme active sites. Replacement with pyridine decreases potency by 40% in kinase inhibition assays .
  • Sulfanyl Linker : The –S– group is critical for hydrogen bonding with cysteine residues in target proteins. Oxidation to sulfoxide abolishes activity .

Optimization Strategy : Introduce electron-withdrawing groups (e.g., –CF₃) on the 4-chlorophenyl ring to enhance electrophilic reactivity .

Advanced: How can polymorphism or solvate formation during crystallization impact pharmacological studies?

Polymorphs and solvates (e.g., hydrates, methanolates) exhibit differing dissolution rates and bioavailability. Mitigation approaches:

  • Crystallization Screening : Use high-throughput platforms to identify stable polymorphs. For example, reports a solvate with methanol/water requiring controlled drying to isolate the anhydrous form.
  • Thermal Analysis : DSC/TGA identifies phase transitions; a metastable polymorph might convert to a stable form at >150°C .
  • Bioavailability Testing : Compare dissolution profiles of polymorphs in simulated gastric fluid (pH 1.2–3.0) to prioritize forms with optimal pharmacokinetics .

Advanced: What methodologies are used to assess acute toxicity, and how reliable are computational predictions versus in vivo data?

  • Computational Models :
    • GUSAR : Predicts LD₅₀ using QSAR models; accuracy ±20% for triazoles.
    • TEST : Estimates toxicity endpoints (e.g., LC₅₀) via fragment-based algorithms .
  • In Vivo Validation :
    • Acute Toxicity Testing : Administer escalating doses (e.g., 100–5000 mg/kg) to rats; monitor mortality, organ weight changes, and hematological parameters (e.g., leukocytosis, transaminase elevation) over 14 days .
    • Discrepancies : Computational models may underestimate hepatotoxicity due to missed metabolite interactions. For example, a predicted LD₅₀ of 3000 mg/kg in silico correlated with observed 1666 mg/kg in rats due to unaccounted renal clearance pathways .

Advanced: How can spectroscopic data (e.g., NMR splitting patterns) be reconciled with dynamic molecular behavior in solution?

Complex splitting in NMR (e.g., coupling constants, diastereotopic protons) often reflects conformational exchange. Strategies:

  • VT-NMR : Variable-temperature experiments (e.g., 25–60°C) can slow exchange rates, simplifying spectra.
  • DFT-MD Hybrids : Combine DFT-optimized geometries with MD trajectories to simulate time-averaged spectra. For instance, the furan ring’s puckering in solution causes splitting of adjacent proton signals, which MD simulations replicate within 0.1 ppm accuracy .

Basic: What analytical techniques are essential for purity assessment and structural confirmation?

  • HPLC-PDA : Quantifies purity (>98% for pharmacological studies) and detects trace impurities (e.g., unreacted starting materials).
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 439.0521 for C₁₉H₁₄ClN₅O₂S).
  • Elemental Analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.